molecular formula C26H34N4O2S B2813936 N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950314-13-3

N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No.: B2813936
CAS No.: 950314-13-3
M. Wt: 466.64
InChI Key: KZGQDYWOCXGEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C26H34N4O2S and its molecular weight is 466.64. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Heterocyclic Compound Formation

Researchers have explored various synthetic routes to create derivatives of thieno[2,3-d]pyrimidines and related heterocyclic compounds. For instance, reactions involving amino-substituted thieno[2,3-b]pyridines have been developed for the synthesis of fused pyridothieno[3,2-d]pyrimidinones, which were further converted into hydrazino derivatives. These derivatives were subject to cyclocondensation with orthoformate or formic acid to yield pyranopyridothienopyrimidines and cyclopentapyridothienopyrimidines annulated by a triazole ring at the pyrimidine ring (Paronikyan et al., 2014).

Antimicrobial and Antitumor Activities

Several studies have focused on the biological activities of thieno[2,3-d]pyrimidine derivatives. New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity. The majority of these newly synthesized compounds displayed potent anticancer activity on various human cancer cell lines, suggesting their potential as therapeutic agents (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2S/c1-3-30(19-10-7-9-18(2)17-19)16-8-15-27-23(31)14-13-22-28-25(32)24-20-11-5-4-6-12-21(20)33-26(24)29-22/h7,9-10,17H,3-6,8,11-16H2,1-2H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGQDYWOCXGEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CCC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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